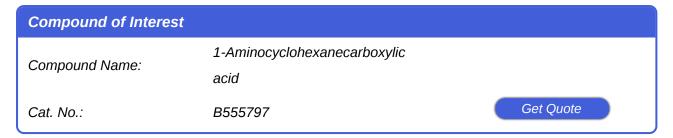
Synthesis of 1-Aminocyclohexanecarboxylic Acid from Cyclohexanone: A Technical Guide

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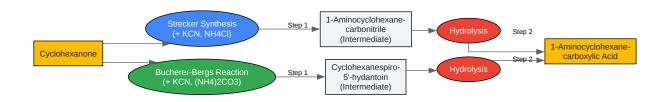


For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the primary synthetic routes for producing **1-aminocyclohexanecarboxylic acid**, a crucial cyclic α -amino acid analog, starting from the readily available precursor, cyclohexanone. The two principal methods detailed are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for the creation of the target molecule, each with distinct intermediate steps and reaction conditions.

Overview of Synthetic Pathways

The synthesis of **1-aminocyclohexanecarboxylic acid** from cyclohexanone is predominantly achieved through two classic named reactions. The Strecker synthesis proceeds via an α -aminonitrile intermediate, while the Bucherer-Bergs reaction utilizes a hydantoin intermediate. Both pathways ultimately converge on the target amino acid through a final hydrolysis step.



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Caption: Synthetic routes from cyclohexanone to 1-aminocyclohexanecarboxylic acid.

Method 1: The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α -amino acids.[1] The first step involves the reaction of a ketone with an ammonium salt and an alkali metal cyanide to form an α -aminonitrile.[2] The second step is the hydrolysis of the nitrile to yield the desired amino acid. [3] This method is widely applicable to various ketones and aldehydes.[2]

Experimental Protocol

The following protocol is adapted from the reliable Organic Syntheses procedure for the preparation of α -aminoisobutyric acid from acetone.[3]

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

- In a suitable reaction vessel, prepare a solution of ammonium chloride in water. Cool the solution in an ice bath to 5-10°C.
- With vigorous stirring, add cyclohexanone, followed by the dropwise addition of an aqueous solution of sodium cyanide, ensuring the temperature does not exceed 15°C.[3]
- Continue stirring for one hour after the cyanide addition is complete, then allow the mixture to stand overnight.
- The organic layer containing the aminonitrile is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).
- The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1aminocyclohexanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

• The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid.[3]



- The mixture is heated at reflux for several hours (typically 2-4 hours) to facilitate complete hydrolysis of the nitrile group to a carboxylic acid.
- The acid is removed by distillation under reduced pressure.
- The residue is dissolved in water and the solution is again concentrated under vacuum to remove residual acid.
- The resulting crude amino acid hydrohalide salt is dissolved in an alcohol (e.g., methanol), and the free amino acid is precipitated by neutralization with a base like pyridine or by adjustment of the pH to its isoelectric point.[3]
- The precipitated **1-aminocyclohexanecarboxylic acid** is collected by filtration, washed with cold alcohol, and dried.

Ouantitative Data (Strecker Synthesis)

Step	Reactants	Key Conditions	Product	Reported Yield (Analogous)	Reference
1	Cyclohexano ne, NH4Cl, NaCN	5-15°C, Aqueous	1- Aminocycloh exanecarboni trile	-	[3]
2	1- Aminocycloh exanecarboni trile	Reflux with conc. HBr or HCI	1- Aminocycloh exanecarbox ylic Acid	30-33% (Overall from Acetone)	[3]

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and an alkali cyanide.[4][5] These hydantoin intermediates can then be hydrolyzed under harsh conditions to yield the corresponding amino acid.[6] This method is particularly effective for ketones.[5]



Experimental Protocol

The following protocol is adapted from established procedures for the Bucherer-Bergs reaction with cyclic ketones and subsequent hydantoin hydrolysis.[6]

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

- In a pressure-rated reaction vessel, a solution of cyclohexanone, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.[6]
- A typical molar ratio of ketone: KCN: (NH₄)₂CO₃ is 1:1.1:2.8.[6]
- The mixture is heated with stirring to 50-55°C for an extended period, typically 5 to 10 hours.

 [6]
- After the reaction period, the mixture is diluted with water and cooled to induce precipitation
 of the hydantoin product.
- The crude cyclohexanespiro-5'-hydantoin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

- The purified cyclohexanespiro-5'-hydantoin is mixed with a strong hydrolyzing agent, such as 70% sulfuric acid or an aqueous solution of barium hydroxide.[6]
- The heterogeneous mixture is heated in an autoclave or a sealed vessel to a high temperature (e.g., 150°C with H₂SO₄ or 160°C with Ba(OH)₂) for 24 hours.[6]
- After cooling, the reaction mixture is diluted with water. If sulfuric acid was used, the solution
 is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
- If barium hydroxide was used, the excess barium is precipitated as barium sulfate by the addition of sulfuric acid or as barium carbonate with ammonium carbonate.
- The precipitated amino acid is collected by filtration, washed, and can be further purified by recrystallization from aqueous acetic acid or an alcohol/water mixture.[6]



Quantitative Data (Bucherer-Bergs Reaction)

Step	Reactants	Key Conditions	Product	Reported Yield (Analogous)	Reference
1	Cyclohexano ne, KCN, (NH4)2CO3	50-55°C, 5- 10 h, EtOH/H ₂ O	Cyclohexane spiro-5'- hydantoin	High (Qualitative)	[6]
2	Cyclohexane spiro-5'- hydantoin	150°C, 24 h, 70% H2SO4	1- Aminocycloh exanecarbox ylic Acid	-	[6]

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